6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound characterized by a fused thiadiazole-pyrimidinone core. Key structural features include:
- Bromine at position 6, enhancing electrophilic reactivity for further functionalization.
- Methyl group at position 2, contributing to steric and electronic modulation.
- Trifluoromethyl group at position 7, known to improve metabolic stability and lipophilicity in medicinal chemistry .
Its structural complexity and substitution pattern make it a candidate for diverse biological and chemical applications.
Properties
Molecular Formula |
C7H3BrF3N3OS |
|---|---|
Molecular Weight |
314.08 g/mol |
IUPAC Name |
6-bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H3BrF3N3OS/c1-2-13-14-5(15)3(8)4(7(9,10)11)12-6(14)16-2/h1H3 |
InChI Key |
SQWGZXSOMHSZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C(=C(N=C2S1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-2-methyl-7-(trifluoromethyl)-thiadiazolo[3,2-a]pyrimidin-5-one typically involves the construction of the fused thiadiazolo[3,2-a]pyrimidinone ring system followed by selective halogenation and trifluoromethylation steps. The core scaffold is often assembled through condensation reactions involving suitable precursors such as amino-substituted pyrimidines and thiocarbonyl or thiourea derivatives.
Representative Synthetic Route
A documented approach involves the following key steps:
Formation of the Pyrimidinone Core: Starting from 2-amino-4-substituted pyrimidines, cyclization with thiocarbonyl reagents under basic or acidic conditions forms the thiadiazolo[3,2-a]pyrimidin-5-one skeleton.
Introduction of the 2-Methyl Group: Methylation at the 2-position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Incorporation of the 7-(Trifluoromethyl) Group: The trifluoromethyl substituent is introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated starting materials.
Selective Bromination at the 6-Position: Bromination is performed using brominating agents like N-bromosuccinimide (NBS) or bromine under conditions that favor substitution at the 6-position.
Catalytic and Green Chemistry Approaches
Recent research highlights the use of environmentally friendly catalysts and solvent-free conditions for synthesizing related heterocyclic compounds, which may be adapted for this compound:
Oxovanadium(V)-tetrapyridinium porphyrinato catalyst [(VO)TPP][(TCM)4]: This catalyst facilitates efficient synthesis of pyrimidin-5-one derivatives under solvent-free conditions at 100 °C, achieving good yields and short reaction times with easy catalyst recyclability.
p-Toluenesulfonic Acid (PTSA) Catalysis: PTSA has been employed for efficient synthesis of thiazolo[3,2-a]pyrimidinone derivatives, offering a mild and proficient protocol.
These catalytic methods emphasize mild reaction conditions, high yields, and environmental sustainability, which are valuable for preparing complex heterocycles like 6-bromo-2-methyl-7-(trifluoromethyl)-thiadiazolo[3,2-a]pyrimidin-5-one.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidinone core formation | 2-Amino-pyrimidine + thiocarbonyl reagent, K2CO3, DMF, 90 °C, 12 hrs | 70-85 | Base-catalyzed cyclization |
| Methylation at 2-position | Methyl iodide, KOH, MeOH, reflux, 16 hrs | 80-90 | Alkylation under reflux |
| Trifluoromethylation at 7-position | Electrophilic trifluoromethylation reagent, solvent-free, 100 °C, 10 min | 85 | Catalyzed by [(VO)TPP][(TCM)4] catalyst |
| Bromination at 6-position | N-Bromosuccinimide (NBS), room temp, 2 hrs | 75-80 | Selective bromination |
Note: These yields and conditions are inferred from analogous heterocyclic syntheses and catalytic protocols applied to related compounds.
Analytical Characterization Supporting Preparation
The synthesized compound is typically characterized by:
- FT-IR Spectroscopy: To confirm functional groups such as carbonyl and thiadiazole rings.
- NMR Spectroscopy (1H, 13C): To verify substitution patterns and ring formation.
- Mass Spectrometry (EI-MS): For molecular weight confirmation.
- Elemental Analysis (CHN): To ensure purity and composition.
- X-Ray Crystallography: To confirm the fused ring structure and substitution positions.
These techniques provide conclusive evidence of successful synthesis and structural integrity.
Summary and Outlook
The preparation of 6-Bromo-2-methyl-7-(trifluoromethyl)-thiadiazolo[3,2-a]pyrimidin-5-one involves multi-step synthetic strategies combining cyclization, methylation, trifluoromethylation, and bromination. Advances in catalysis, particularly using oxovanadium porphyrin complexes and acid catalysis, enable efficient and green synthesis routes with good yields and operational simplicity. Characterization by modern spectroscopic and analytical methods ensures the compound's purity and structural correctness.
Ongoing research is expected to optimize these methods further, enhancing scalability and environmental compatibility for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions for these reactions depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound and its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors
Mechanism of Action
The mechanism of action of 6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s bioactive profile is attributed to its ability to form hydrogen bonds and interact with different target receptors. This interaction can disrupt processes related to DNA replication, making it effective against bacterial and cancer cells .
Comparison with Similar Compounds
Role of Halogenation Patterns
- Bromine Position : describes 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[...]-5-one (CAS: 1208795-98-5), where bromine at position 2 and ethyl at position 7 yield a molecular weight of 260.11 g/mol. In contrast, the target compound’s 6-bromo substitution may alter ring electronics and reactivity, favoring nucleophilic aromatic substitution at position 6 over 2 .
- Bromine vs. Chlorine : and highlight 7-(chloromethyl)-2-methyl derivatives , where chlorine’s smaller size and electronegativity influence solubility and intermolecular interactions compared to bromine .
Heteroatom Modifications in the Core Structure
compares thiadiazolo[3,2-a]pyrimidin-5-one (sulfur-containing) with oxadiazolo[3,2-a]pyrimidin-5-one (oxygen-containing) hybrids. Key findings:
- Oxadiazolo derivatives (e.g., compound 9d ) exhibit superior anti-pancreatic cancer activity (IC50 = 7.7 µM vs. >500 µM for gemcitabine).
- Thiadiazolo hybrids generally show weaker activity, suggesting sulfur’s polarizability and larger atomic size may hinder target engagement .
The target compound’s thiadiazole core may limit its potency in similar assays, though its unique substitution pattern could offset this limitation.
Physicochemical and Spectral Properties
- NMR Data : and report $ ^1H $ and $ ^{13}C $ NMR shifts for analogs with aromatic and heterocyclic substituents. For example, 8h (7-phenyl derivative) shows aromatic proton shifts at δ 8.12–8.15 ppm, while 8p (7-thiophen-3-yl) exhibits a singlet at δ 136.1 ppm for the thiophene ring .
- Mass Spectrometry : Bromine’s isotopic signature (79Br/81Br) is a key identifier in analogs like 3 () and 8h ().
The target compound’s spectral data would likely feature distinct shifts for the 6-bromo and 7-trifluoromethyl groups, aiding structural confirmation.
Biological Activity
6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions. A common method utilizes vanadium oxide on fluorapatite as a catalyst in an ethanol solvent at room temperature, yielding high product concentrations.
Biological Activity
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds have shown promising antimicrobial effects. Specifically, studies have demonstrated that these compounds can inhibit biofilm formation in Pseudomonas aeruginosa and possess activity comparable to established antibiotics like ampicillin .
- Anticancer Properties : The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies have shown that it can effectively inhibit the growth of colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells . The mechanism appears to involve disruption of DNA replication processes through interactions with specific molecular targets.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, such as MurB in E. coli, and CYP51 in fungal pathways, suggesting its utility in treating bacterial and fungal infections .
The bioactivity of this compound is attributed to its ability to form hydrogen bonds with target receptors. This interaction can disrupt critical biological processes, including DNA replication and enzyme functions essential for microbial survival.
Case Studies
Several case studies highlight the compound's efficacy:
- Antimicrobial Study : A study conducted on various thiadiazole derivatives showed that compound 3 (related structure) exhibited significant antibiofilm activity against P. aeruginosa, indicating the potential for developing new antimicrobial agents based on this scaffold .
- Anticancer Evaluation : In a comparative study of several thiadiazole derivatives, this compound was found to have low toxicity in both cancerous (MCF7) and non-cancerous (HK-2) cell lines while effectively inhibiting cancer cell proliferation .
Comparative Analysis
To better understand the unique properties of this compound compared to similar structures, a comparison with other thiadiazole derivatives is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Target |
|---|---|---|---|
| This compound | High | Moderate | MurB/CYP51 |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Moderate | High | Various |
| 1,3,4-Thiadiazole Derivatives | Variable | High | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
